N-cyclopentyl-2-methylpropanamide
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Description
Scientific Research Applications
Chemical Properties and Basic Information
N-cyclopentyl-2-methylpropanamide has a molecular weight of 155.24 g/mol. The molecule is characterized by its structure, which includes an amide group, an alkyl chain, and a cyclopentyl ring. The presence of these functional groups typically confers certain chemical behaviors and reactivities. For instance, amide groups are known for their hydrogen bonding capabilities and stability, while alkyl chains may contribute to hydrophobic interactions. The compound's dipole moment is measured at 3.54 ± 1.08 D, indicating some degree of polarity, which could influence its solubility and interaction with other molecules.
Potential Research Applications
Material Science and Chemical Synthesis :
- The molecular structure of this compound suggests its potential use in material science and chemical synthesis. Compounds with similar structures are often used as building blocks in the synthesis of more complex molecules or as intermediates in various chemical reactions.
- The presence of the amide group can be crucial in forming polymers or co-polymers, potentially useful in creating new materials with specific desired properties like increased strength, flexibility, or chemical resistance.
Pharmacological Research :
- While detailed pharmacological applications are not provided, the structural features of this compound might make it a candidate for further research in drug development. In medicinal chemistry, compounds containing cycloalkane rings and amide functionalities are often explored for their potential biological activities.
Analytical Studies :
- In analytical chemistry, this compound could be used as a standard or a reagent in various chromatographic or spectroscopic methods. Its distinct chemical properties, like boiling point or dipole moment, could assist in the qualitative or quantitative analysis of complex mixtures.
Research & Development in Various Industries :
Properties
IUPAC Name |
N-cyclopentyl-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-7(2)9(11)10-8-5-3-4-6-8/h7-8H,3-6H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOXCEMFUJGLNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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